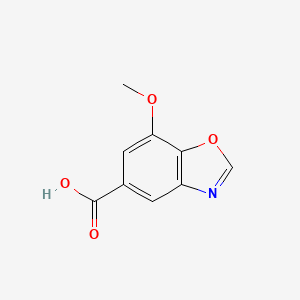

7-Methoxy-1,3-benzoxazole-5-carboxylic acid

描述

7-Methoxy-1,3-benzoxazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a methoxy group at the 7-position and a carboxylic acid group at the 5-position

属性

IUPAC Name |

7-methoxy-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-7-3-5(9(11)12)2-6-8(7)14-4-10-6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPGCDJCDBGUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,3-benzoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methoxybenzoic acid with formic acid and acetic anhydride, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

化学反应分析

Types of Reactions

7-Methoxy-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: 7-Hydroxy-1,3-benzoxazole-5-carboxylic acid.

Reduction: 7-Methoxy-1,3-benzoxazole-5-methanol.

Substitution: Halogenated derivatives of the benzoxazole ring.

科学研究应用

7-Methoxy-1,3-benzoxazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of functional materials and as a precursor in organic synthesis.

作用机制

The mechanism of action of 7-Methoxy-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 5-Methoxy-1,3-benzoxazole-2-carboxylic acid

- 7-Methoxy-1,3-benzodioxole-5-carboxylic acid

- 1-(5-Methoxy-1,3-benzoxazol-2-yl)-3-piperidinecarboxylic acid

Uniqueness

7-Methoxy-1,3-benzoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

生物活性

7-Methoxy-1,3-benzoxazole-5-carboxylic acid (MBCA) is a heterocyclic aromatic compound notable for its unique chemical structure, which includes a methoxy group at the 7-position and a carboxylic acid group at the 5-position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of MBCA, supported by data tables and relevant research findings.

The molecular formula of MBCA is C_10H_9NO_4, and its structure allows for various chemical modifications that can enhance its biological activity. The presence of both the methoxy and carboxylic acid groups facilitates interactions with biological targets, making it a valuable compound in medicinal chemistry.

MBCA's biological effects are primarily attributed to its ability to interact with specific molecular targets. The benzoxazole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme or receptor activity, leading to various pharmacological effects.

Antimicrobial Activity

Research has highlighted MBCA's potential as an antimicrobial agent. A study focusing on the inhibition of Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (MtbIMPDH2) demonstrated that MBCA derivatives could achieve minimum inhibitory concentrations (MIC) as low as 1 μM. This suggests that MBCA may serve as a promising lead compound in developing new treatments for drug-resistant tuberculosis .

Anticancer Activity

MBCA has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole compounds were screened for cytotoxicity against human prostate carcinoma cells, revealing significant activity with IC50 values comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MBCA Derivative | 22Rv1 (Prostate Cancer) | 1.54 |

| Doxorubicin | 22Rv1 | 2.32 |

Anti-inflammatory Activity

The anti-inflammatory potential of MBCA and its derivatives has been explored in several studies. For example, certain benzoxazole derivatives exhibited significant anti-inflammatory activity with IC50 values close to those of ibuprofen . This suggests that MBCA could be further developed as a therapeutic agent for inflammatory conditions.

Study on Tuberculosis Inhibition

A comprehensive study investigated the structure-activity relationship (SAR) of benzoxazole derivatives targeting MtbIMPDH2. The most potent compound showed an IC50 value of 14 nM against MtbIMPDH2 and maintained antibacterial activity even in the presence of guanine, indicating a robust mechanism of action .

Cytotoxicity Evaluation

In another study assessing the cytotoxic effects of various benzoxazole derivatives, MBCA was found to have significant activity against cancer cell lines, reinforcing its potential as an anticancer agent . The selectivity index indicated favorable therapeutic windows compared to standard treatments.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 7-methoxy-1,3-benzoxazole-5-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclization of precursors under Bischler-Napieralski conditions, as demonstrated for structurally similar methoxybenzoxazoles . Key intermediates (e.g., nitro or amino derivatives) should be characterized using high-resolution mass spectrometry (HRMS) and H/C NMR to confirm regioselectivity and purity. For example, HRMS (EI, 70 eV) can validate molecular ions like [M] at m/z 295.3 (CHNO) .

Q. How can solubility and stability challenges be addressed during experimental handling?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical for benzoxazole derivatives. Stability studies under varying pH and temperature are critical; for example, storage at –20°C in inert atmospheres minimizes hydrolysis of the carboxylic acid group. Analytical HPLC (>97% purity) is recommended for monitoring degradation, as applied to related 7-methoxyindole derivatives .

Q. What spectroscopic techniques are essential for structural elucidation?

- Methodological Answer :

- NMR : H NMR can resolve methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the benzoxazole ring (δ 7.0–8.5 ppm).

- IR : Confirm carboxylic acid O–H stretches (~2500–3000 cm) and C=O stretches (~1700 cm).

- HRMS : Validate molecular formula (e.g., CHNO for the target compound) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution patterns on the benzoxazole ring. For example, the methoxy group at position 7 directs electrophiles to the 4- or 6-position due to electronic effects, as observed in similar systems . Solvent effects (e.g., polarizable continuum models) refine predictions for reaction yields.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from differences in bacterial strains or assay protocols. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For cytotoxicity, compare IC values across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Q. How can the compound serve as a scaffold for targeted drug delivery?

- Methodological Answer : The carboxylic acid group enables conjugation to nanoparticles or peptides via carbodiimide coupling (EDC/NHS chemistry). For example, esterification of the acid with polyethylene glycol (PEG) enhances solubility and bioavailability, as demonstrated for related benzoxazole-drug conjugates .

Key Research Gaps and Recommendations

- Mechanistic Studies : Use stopped-flow kinetics to probe reaction pathways in derivatization (e.g., chloromethylation at position 2) .

- Biological Screening : Prioritize enzyme inhibition assays (e.g., COX-2, HDACs) to identify therapeutic targets, leveraging structural analogs from PubChem .

- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction times and improve yields, as applied to isoxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。